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Compound of Interest

Compound Name: Crenulatin

Cat. No.: B1238374

Disclaimer: The toxicological properties of Crenulatin have not been completely investigated.
This document summarizes the currently available information and outlines the necessary
experimental framework for a comprehensive toxicological assessment.

Introduction

Crenulatin (CAS No.: 63026-02-8) is a chemical compound with the molecular formula
C11H2006 and a molecular weight of 248.27.[1] Currently, detailed toxicological data for
Crenulatin are scarce in publicly available literature. This guide provides a summary of the
known toxicological information based on its Material Safety Data Sheet (MSDS) and outlines
the standard experimental protocols required for a thorough toxicological evaluation for
researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS),
Crenulatin is classified as follows:

o Acute Oral Toxicity: Category 4 (Harmful if swallowed)[1]
e Acute Aquatic Toxicity: Category 1 (Very toxic to aquatic life)[1]
» Chronic Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long lasting effects)[1]

Hazard Statements:
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e H302: Harmful if swallowed[1]
e H410: Very toxic to aquatic life with long lasting effects[1]

Carcinogenicity: No component of this product present at a level equal to or greater than 0.1%
is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or
OSHA.[1]

Quantitative Toxicological Data

A comprehensive literature search did not yield any specific quantitative toxicological data for
Crenulatin, such as LDso (median lethal dose) or ICso (half maximal inhibitory concentration)
values from dedicated studies. The GHS classification of "Acute toxicity, Oral (Category 4)"
suggests an LDso value in the range of 300 to 2000 mg/kg for oral administration in rats, but
this is an estimation based on classification criteria and not from a specific study on
Crenulatin.[2]

Table 1: Summary of Known Toxicological Data for Crenulatin

Parameter Value Classification Source

. i Category 4 (Harmful if
Acute Oral Toxicity Data not available [1]
swallowed)

Acute Dermal Toxicity Data not available Not classified

Acute Inhalation

o Data not available Not classified
Toxicity
) o No evidence of Not classified as a
Carcinogenicity ) o ) [1]
carcinogenicity carcinogen
] o ) Acute and Chronic
Aquatic Toxicity Data not available [1]

Category 1

Proposed Experimental Protocols for a
Comprehensive Toxicological Profile
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To establish a complete toxicological profile of Crenulatin, a battery of in vitro and in vivo tests
is required. The following are standard experimental protocols that should be considered.

In Vitro Toxicity Studies

4.1.1. Cytotoxicity Assays
o Objective: To determine the concentration of Crenulatin that is toxic to cells in culture.
e Methodology (MTT Assay):

o Plate cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate and
allow them to adhere overnight.

o Treat the cells with a range of concentrations of Crenulatin for 24, 48, and 72 hours.

o Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each
well and incubate for 2-4 hours to allow for the formation of formazan crystals by
metabolically active cells.

o Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified
isopropanol).

o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate
reader.

o Calculate cell viability as a percentage of the untreated control and determine the I1Cso
value.

4.1.2. Genotoxicity Assays

» Objective: To assess the potential of Crenulatin to induce genetic mutations or chromosomal
damage.

o Methodology (Ames Test - Bacterial Reverse Mutation Assay):

o Use several strains of Salmonella typhimurium with pre-existing mutations that render
them unable to synthesize histidine (his-).
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o Expose the bacterial strains to various concentrations of Crenulatin, both with and without
metabolic activation (S9 mix).

o Plate the treated bacteria on a histidine-deficient medium.
o Incubate the plates for 48-72 hours.

o Count the number of revertant colonies (colonies that have regained the ability to
synthesize histidine). A significant increase in the number of revertant colonies compared
to the control indicates mutagenic potential.

o Methodology (In Vitro Micronucleus Assay):

o Treat mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) with
different concentrations of Crenulatin.

o After an appropriate incubation period, treat the cells with cytochalasin B to block
cytokinesis.

o Harvest the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent
dye).

o Analyze the cells for the presence of micronuclei (small, extranuclear bodies containing
chromosomal fragments or whole chromosomes) in binucleated cells. An increase in the
frequency of micronucleated cells indicates clastogenic or aneugenic potential.

In Vivo Toxicity Studies

4.2.1. Acute Oral Toxicity Study (OECD Guideline 423)
» Objective: To determine the acute oral toxicity of Crenulatin and to estimate its LDso.
e Methodology:
o Use a stepwise procedure with a small number of animals per step (e.g., female rats).

o Administer a starting dose of Crenulatin (e.g., 300 mg/kg) to a group of three animals by
oral gavage.
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[e]

Observe the animals for signs of toxicity and mortality for up to 14 days.

o

Depending on the outcome (survival or death), the dose for the next step is increased or
decreased.

o

The study is complete when a dose that causes mortality is identified or when no mortality
is observed at the highest dose level (e.g., 2000 mg/kg).

o

The LDso is estimated based on the results of the different steps.
4.2.2. Sub-chronic Toxicity Study (OECD Guideline 408)

» Objective: To identify target organs and to characterize the dose-response relationship of
Crenulatin following repeated oral administration for 90 days.

o Methodology:

o Use at least three dose levels of Crenulatin and a control group, with a sufficient number
of rodents of each sex per group.

o Administer Crenulatin daily by oral gavage for 90 days.

o Monitor the animals daily for clinical signs of toxicity.

o Measure body weight and food consumption weekly.

o Conduct hematology and clinical biochemistry analyses at the end of the study.
o Perform a full necropsy on all animals and weigh the major organs.

o Conduct histopathological examination of organs and tissues.

Potential Signaling Pathways and Mechanisms of
Toxicity (Hypothetical)

The specific signaling pathways affected by Crenulatin are currently unknown. Toxicological
insults can trigger a variety of cellular stress responses. Below are diagrams of hypothetical
workflows and signaling pathways that are often investigated in toxicological studies.
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Caption: A generalized workflow for the toxicological evaluation of a novel compound.
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Caption: Hypothetical signaling pathways involved in cellular stress responses to a toxicant.

Conclusion and Future Directions

The current toxicological profile of Crenulatin is incomplete and relies primarily on GHS
classifications from a safety data sheet. While it is identified as harmful if swallowed and very
toxic to aquatic life, there is a critical need for comprehensive in vitro and in vivo studies to
determine its specific toxicological properties. Future research should focus on conducting the
experimental protocols outlined in this guide to establish a robust toxicological profile for
Crenulatin. This will involve determining quantitative measures of toxicity (LDso, ICso),
identifying target organs, and elucidating the underlying mechanisms of its toxicity. Such data
are essential for a thorough risk assessment and for ensuring the safe handling and use of this
compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Crenulatin|63026-02-8|MSDS [dcchemicals.com]

e 2. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against
Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Toxicological Profile of Crenulatin: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1238374#toxicological-profile-of-crenulatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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